molecular formula C11H10N2O3 B1491541 Ethyl 6-(furan-2-yl)pyrimidine-4-carboxylate CAS No. 2098073-66-4

Ethyl 6-(furan-2-yl)pyrimidine-4-carboxylate

Cat. No.: B1491541
CAS No.: 2098073-66-4
M. Wt: 218.21 g/mol
InChI Key: GUTNBQLVIQTEEG-UHFFFAOYSA-N
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Description

Ethyl 6-(furan-2-yl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C11H10N2O3. It is used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A stirred solution of the precursor compound is heated to reflux under an N2 atmosphere . The synthesized compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is determined by various spectroscopic techniques. The compound has a molecular weight of 218.21 g/mol.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The reactions are characterized by the formation of new compounds with promising neuroprotective and anti-inflammatory properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 6-(furan-2-yl)pyrimidine-4-carboxylate and its derivatives have been explored in various synthetic and antimicrobial studies. For instance, a study by Ravindra et al. (2008) involved converting ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate into various compounds through a series of reactions including treatment with carbon disulphide, methylation, and condensation with hydrazine hydrate. These compounds were then screened for their antimicrobial activity, showcasing the potential of this compound derivatives in antimicrobial applications (Ravindra, Vagdevi, & Vaidya, 2008).

Antiviral Evaluation

Another area of application is in antiviral research, where derivatives of this compound have been synthesized and evaluated for their antiviral properties. Robins et al. (2007) employed Sonogashira coupling strategies to create new furo[2,3-d]pyrimidin-2(3H)-one (FuPyrm) 2'-deoxynucleoside analogues. These compounds were tested against a range of DNA and RNA viruses, including varicella-zoster virus (VZV) and human cytomegalovirus (HCMV), in cell cultures to determine their inhibitory potency, highlighting the potential of this compound derivatives as antiviral agents (Robins, Nowak, Rajwanshi, Miranda, Cannon, Peterson, Andrei, Snoeck, De Clercq, & Balzarini, 2007).

Computational Studies and Characterization

This compound derivatives have also been subject to computational studies and characterization to understand their molecular properties and potential applications. Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and conducted spectroscopic analyses along with quantum chemical calculations. Their study provides insight into the molecular interactions and potential applications of these compounds in creating a variety of heterocyclic compounds (Singh, Rawat, & Sahu, 2014).

Multicomponent Synthesis

Furthermore, this compound derivatives have been synthesized using multicomponent reactions, as demonstrated by Suwito et al. (2017). Their study employed a one-pot multicomponent reaction to synthesize the title compound, showcasing the versatility and efficiency of such approaches in synthesizing complex molecules (Suwito, Zulqaida, Haq, Kristanti, & Indriani, 2017).

Future Directions

The future directions for research on Ethyl 6-(furan-2-yl)pyrimidine-4-carboxylate could involve further exploration of its biological activities. There is potential for the development of new therapeutic agents based on this compound .

Properties

IUPAC Name

ethyl 6-(furan-2-yl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)9-6-8(12-7-13-9)10-4-3-5-16-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTNBQLVIQTEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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